molecular formula C18H18N2O2 B7791891 2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]aceticacid

2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]aceticacid

Cat. No.: B7791891
M. Wt: 294.3 g/mol
InChI Key: YJOBVAQBWFMPRU-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine
  • 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine

Uniqueness

What sets 2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetic acid apart from similar compounds is its unique structural features, such as the presence of the acetic acid group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-6-7-20-15(10-17(21)22)18(19-16(20)8-11)14-5-4-12(2)13(3)9-14/h4-9H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOBVAQBWFMPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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